(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
Description
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a brominated pyrazole derivative functionalized with a methanesulfonyl chloride group. This compound is structurally characterized by a pyrazole ring substituted at the 1-position with a methyl group, 3-position with an ethyl group, 4-position with bromine, and a methanesulfonyl chloride moiety at the 5-position. The ethyl group introduces steric bulk, which may influence reactivity and physical properties compared to simpler analogs.
Properties
Molecular Formula |
C7H10BrClN2O2S |
|---|---|
Molecular Weight |
301.59 g/mol |
IUPAC Name |
(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H10BrClN2O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3 |
InChI Key |
MRUWZNWVIJFFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1Br)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield 3-ethyl-1-methyl-1H-pyrazole.
Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be done by reacting the brominated pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, are commonly used. Reactions are often performed in solvents like DMF or toluene.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Coupling Reactions: Products include various substituted pyrazoles with extended conjugation or functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
(4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used to modify biomolecules, such as proteins or nucleic acids, through sulfonylation reactions.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity can be exploited in various chemical transformations, including the modification of biomolecules or the synthesis of complex organic compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pyrazole Derivatives
The pyrazole core is a common pharmacophore in medicinal chemistry. Substitutions at the 3-, 4-, and 5-positions significantly alter chemical behavior:
- Example 5.23 (EP 2021): 4-bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one features a chlorophenyl group at the 2-position and bromomethyl at the 5-position.
- (4-bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride (CAS 1708436-36-5): This analog lacks the 3-ethyl group present in the target compound.
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Substituents (Pyrazole Positions) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Target compound | 1-Me, 3-Et, 4-Br, 5-SO₂Cl | C₇H₁₀BrClN₂O₂S | Methanesulfonyl chloride |
| Example 5.23 (EP 2021) | 1-Me, 2-(4-Cl-Ph), 4-Br, 5-BrMe | C₁₁H₉Br₂ClN₂O | Bromomethyl, chlorophenyl |
| (4-bromo-1-Me-1H-pyrazol-5-yl)methanesulfonyl chloride | 1-Me, 4-Br, 5-SO₂Cl | C₅H₆BrClN₂O₂S | Methanesulfonyl chloride |
Reactivity of Sulfonyl Chloride Derivatives
Methanesulfonyl chloride derivatives are widely used as mesylating agents. Their reactivity depends on electronic and steric factors:
- Methanesulfonyl chloride : Highly reactive, undergoes rapid hydrolysis under basic conditions (e.g., 2.5 M NaOH at room temperature) .
- Benzenesulfonyl chloride : Less reactive due to electron-withdrawing phenyl groups; requires prolonged stirring or reflux with NaOH for complete hydrolysis .
Table 2: Hydrolysis Reactivity of Sulfonyl Chlorides
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-bromo-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via sulfonylation of the corresponding pyrazole precursor. A scalable approach involves using recyclable N-chloro-N-(phenylsulfonyl) benzene sulfonamide (NCBSI) in the presence of HCl to convert alkyl halides to sulfonyl chlorides (e.g., Scheme 3 in ). Optimize reaction conditions (temperature, solvent polarity, and stoichiometry) by monitoring intermediates via TLC or HPLC . Building blocks like bromo-ethyl-methyl pyrazole derivatives ( ) can serve as precursors.
Q. How should researchers characterize this compound to confirm its structural integrity and purity?
- Methodology :
- Spectroscopy : Use - and -NMR to verify substitution patterns (e.g., methyl, ethyl, and bromo groups) and FT-IR to confirm sulfonyl chloride C=O stretching (~1350–1170 cm) .
- X-ray crystallography : Employ single-crystal diffraction (e.g., SHELXL refinement) to resolve bond lengths and angles. For example, pyrazole rings in similar compounds show planarity deviations <0.02 Å, and sulfonyl groups adopt tetrahedral geometry .
Advanced Research Questions
Q. What intermolecular interactions stabilize the crystal packing of this compound, and how do they influence its physicochemical properties?
- Methodology : Analyze hydrogen-bonding networks using graph set analysis ( ). For pyrazole sulfonates, expect C–H···O interactions between sulfonyl oxygens and adjacent pyrazole protons. π–π stacking of aromatic systems (e.g., pyrazole rings) may contribute to melting point stability (e.g., mp 167–169°C in ). Use Mercury or OLEX2 to visualize interactions from crystallographic data .
Q. How does the sulfonyl chloride group participate in nucleophilic substitution reactions, and what factors govern its reactivity?
- Methodology : The sulfonyl chloride acts as an electrophile, reacting with amines, alcohols, or thiols. Design experiments to study:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
- Leaving group ability : Compare reaction rates with other sulfonyl chlorides (e.g., tosyl vs. mesyl) via kinetic assays.
- Steric hindrance : Substituents on the pyrazole ring (e.g., ethyl vs. methyl) may slow reactivity ( ) .
Q. What strategies are effective for evaluating the biological activity of derivatives of this compound?
- Methodology :
- Antimicrobial assays : Use broth microdilution ( ) to test against Gram-positive/negative bacteria. Pyrazole sulfonates often exhibit MIC values <50 µg/mL.
- Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase using fluorescence-based assays. Docking studies (AutoDock Vina) can predict binding modes .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., MCF-7) to identify apoptosis-inducing derivatives .
Key Considerations for Researchers
- Contradictions : While highlights antimicrobial activity, emphasizes enzyme interactions. Design multi-target studies to resolve functional priorities.
- Synthesis Challenges : Bromine’s steric bulk may hinder sulfonylation; consider protecting group strategies ( ).
- Safety : Handle sulfonyl chlorides in fume hoods due to lachrymatory and corrosive hazards ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
